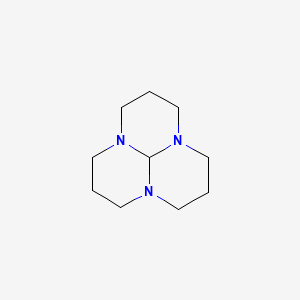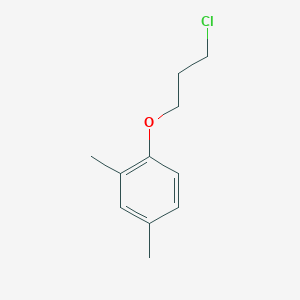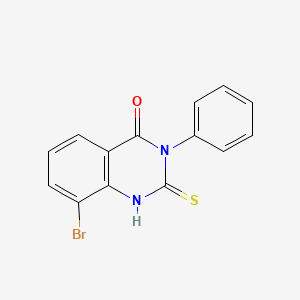![molecular formula C10H19FN2O2 B8678364 Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B8678364.png)
Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C9H18ClFN2O2. It is a white solid with a molecular weight of 240.71 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- typically involves the reaction of (3S,4S)-4-(fluoromethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- include:
tert-Butyl [(3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can affect its reactivity and binding properties.
tert-Butyl [(3S,4S)-4-(chloromethyl)pyrrolidin-3-yl]carbamate:
Eigenschaften
Molekularformel |
C10H19FN2O2 |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
ZXGCINTUKGZONR-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1CF |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNCC1CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol](/img/structure/B8678309.png)



![N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine](/img/structure/B8678339.png)
![Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester](/img/structure/B8678355.png)

![N''-[4-(2-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678371.png)
![(4AR,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B8678376.png)



![2-[(4-Ethylphenyl)methyl]benzoic acid](/img/structure/B8678405.png)
